molecular formula C10H9NO3 B8551251 5-Cyanomethyl-2-methoxybenzoic acid

5-Cyanomethyl-2-methoxybenzoic acid

Cat. No.: B8551251
M. Wt: 191.18 g/mol
InChI Key: BLURPMGEKDVRLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyanomethyl-2-methoxybenzoic acid is a versatile benzoic acid derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and anticancer drug design . The compound's molecular architecture incorporates two key functional groups: a methoxy moiety and a cyanomethyl substituent. In drug discovery, the methoxy group is a privileged structural feature in numerous approved therapeutics, where it often contributes to enhanced binding affinity and metabolic stability by acting as an electron-donating group and a hydrogen bond acceptor . The cyanomethyl group, featuring a nitrile function, is a known pharmacophore that can influence a compound's potency and selectivity, often participating in key interactions with biological targets . This combination of substituents makes this compound a particularly useful scaffold for the synthesis of novel chemical entities, especially in the development of targeted therapies where tuning electronic properties and molecular conformation is critical for activity . Research applications primarily focus on its use in constructing more complex molecules aimed at modulating key biological pathways, including those involved in oncogenesis . The compound is for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

5-(cyanomethyl)-2-methoxybenzoic acid

InChI

InChI=1S/C10H9NO3/c1-14-9-3-2-7(4-5-11)6-8(9)10(12)13/h2-3,6H,4H2,1H3,(H,12,13)

InChI Key

BLURPMGEKDVRLB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC#N)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Cyanomethyl-2-methoxybenzoic acid with analogs differing in substituent type, position, and functional groups.

Table 1: Structural and Physicochemical Properties of Selected Benzoic Acid Derivatives

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound N/A 2-OCH₃, 5-CH₂CN C₁₀H₉NO₃ 191.19 (calculated) Hypothesized high polarity, moderate acidity N/A
5-Methoxy-2-methylbenzoic acid 3168-59-0 2-OCH₃, 5-CH₃ C₉H₁₀O₃ 166.18 Lower polarity; used in drug synthesis
2-Chloro-6-methoxybenzoic acid 3260-89-7 2-OCH₃, 6-Cl C₈H₇ClO₃ 186.59 Enhanced acidity; agrochemical intermediate
5-(Benzyloxy)-2-methylbenzoic acid 1034026-17-9 2-CH₃, 5-OCH₂C₆H₅ C₁₅H₁₄O₃ 242.27 Lipophilic; precursor in polymer chemistry
5-Hydroxy-2-methylbenzoic acid 578-22-3 2-CH₃, 5-OH C₈H₈O₃ 152.15 Antioxidant properties; natural product derivative

Key Findings:

Substituent Effects on Acidity: The cyanomethyl group (-CH₂CN) in this compound is electron-withdrawing, increasing the acidity of the carboxylic acid group compared to methyl (-CH₃) or benzyloxy (-OCH₂C₆H₅) substituents. This property is critical in drug design for enhancing binding to target proteins . Chlorine substituents (e.g., 2-Chloro-6-methoxybenzoic acid) further enhance acidity due to stronger electron withdrawal, making such compounds useful in herbicides .

However, it is less polar than hydroxy-substituted derivatives (e.g., 5-Hydroxy-2-methylbenzoic acid), which exhibit higher solubility in polar solvents .

Biological Activity: Methoxy and methyl substituents (e.g., 5-Methoxy-2-methylbenzoic acid) are common in nonsteroidal anti-inflammatory drug (NSAID) precursors due to their balance of bioavailability and metabolic stability . The cyanomethyl group’s nitrile functionality may confer unique reactivity, such as participation in click chemistry or covalent binding to enzymes, though specific studies are absent in the provided evidence.

Synthetic Accessibility: Benzyloxy-protected derivatives (e.g., 5-(Benzyloxy)-2-methylbenzoic acid) are often synthesized via Friedel-Crafts alkylation or ester hydrolysis, with reported yields exceeding 80% in optimized conditions . Cyanomethyl analogs may require specialized nitrile-forming reactions, such as nucleophilic substitution of halides with cyanomethyl groups.

Q & A

Q. What are the standard synthetic routes for 5-Cyanomethyl-2-methoxybenzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalization of a benzoic acid scaffold. A common approach includes:

Methoxy Group Introduction : Alkylation of 2-hydroxybenzoic acid derivatives using methylating agents (e.g., methyl iodide) under basic conditions .

Cyanomethylation : Nitrile introduction via nucleophilic substitution or cyanoalkylation using acrylonitrile derivatives. Reaction optimization may involve temperature control (60–80°C) and catalysts like K₂CO₃ to enhance yield .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to prevent over-alkylation.
  • Adjust solvent polarity to mitigate side-product formation.

Q. Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm methoxy (δ ~3.8–4.0 ppm) and cyanomethyl (δ ~2.5–3.0 ppm) groups. Aromatic protons appear between δ 6.5–8.0 ppm .
    • FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitrile (C≡N ~2200 cm⁻¹) functionalities .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₉NO₃: 191.06) .
  • Purity Assessment : HPLC with C18 columns (acetonitrile/water + 0.1% TFA) at 254 nm; compare retention times to certified standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies often arise from:

  • Structural Variants : Minor substituent changes (e.g., halogenation at position 4) alter receptor binding. Validate derivatives via X-ray crystallography or computational modeling .
  • Purity Issues : Trace impurities (e.g., unreacted intermediates) may confound bioassays. Employ orthogonal purification (e.g., preparative HPLC + LC-MS) .
  • Assay Conditions : Optimize cell-based assays for pH, temperature, and solvent compatibility (e.g., DMSO concentration ≤0.1%) .

Case Study : A metabolite study of a related compound (4-amino-5-chloro-2-methoxybenzoic acid) revealed that glycine coupling efficiency impacted receptor affinity, highlighting the need for rigorous intermediate characterization .

Q. What strategies improve the stability of this compound under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Store at –20°C in amber vials to prevent degradation. Thermal gravimetric analysis (TGA) shows decomposition >150°C .
  • pH Sensitivity : The carboxylic acid group protonates below pH 3, reducing solubility. Buffered solutions (pH 6–7) enhance stability in aqueous media .
  • Light Sensitivity : UV-Vis studies indicate photodegradation under prolonged UV exposure. Use light-protected containers .

Q. How can computational methods guide the design of this compound-based enzyme inhibitors?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding modes with target enzymes (e.g., cyclooxygenase-2). Focus on interactions between the cyanomethyl group and hydrophobic pockets .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to identify potent analogs .
  • MD Simulations : Assess stability of inhibitor-enzyme complexes over 100 ns trajectories to prioritize candidates for synthesis .

Example : A study on benzoic acid derivatives demonstrated that methoxy positioning significantly affects binding entropy, guiding functional group prioritization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.